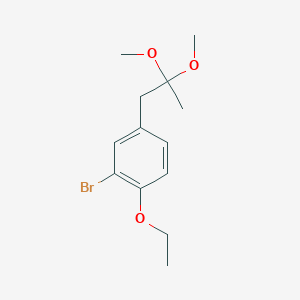
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene is an organic compound that belongs to the class of bromobenzenes. This compound features a bromine atom attached to a benzene ring, which is further substituted with a 2,2-dimethoxypropyl group and an ethoxy group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene typically involves the bromination of a suitable precursor, such as 4-(2,2-dimethoxypropyl)-1-ethoxybenzene. The bromination reaction can be carried out using bromine or a bromine-containing reagent in the presence of a catalyst, such as iron or aluminum bromide. The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.
Aplicaciones Científicas De Investigación
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or other biomolecules, through its functional groups. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(2,2-dimethylpropyl)imidazolidine
- 1-Bromo-2,2-dimethylpropane
- Pentane, 2-bromo-
Uniqueness
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene is unique due to the presence of both the 2,2-dimethoxypropyl and ethoxy groups on the benzene ring. These substituents impart distinct chemical properties and reactivity compared to other bromobenzenes. The combination of these groups can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90176-98-0 |
|---|---|
Fórmula molecular |
C13H19BrO3 |
Peso molecular |
303.19 g/mol |
Nombre IUPAC |
2-bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene |
InChI |
InChI=1S/C13H19BrO3/c1-5-17-12-7-6-10(8-11(12)14)9-13(2,15-3)16-4/h6-8H,5,9H2,1-4H3 |
Clave InChI |
IHPZKEHLQXEAIV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CC(C)(OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)


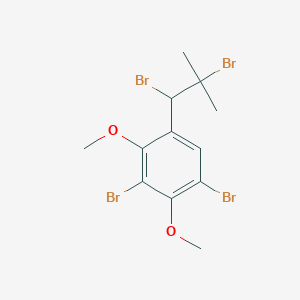
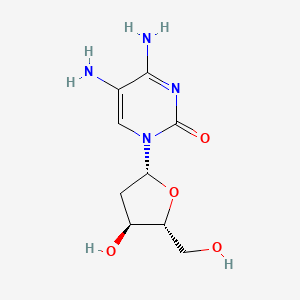
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
![4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14379604.png)
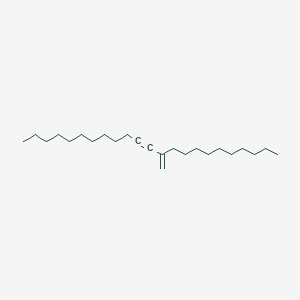
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)

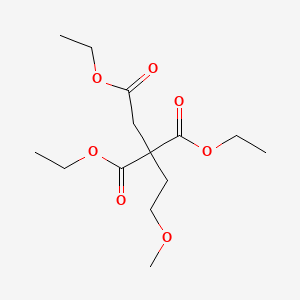
![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
![2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane](/img/structure/B14379644.png)
![1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole](/img/structure/B14379648.png)
